4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Overview
Description
4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a chemical compound with a unique structure that includes an aminomethyl group, a methoxyphenyl group, and a pyrrolidinone ring
Mechanism of Action
Target of Action
The primary targets of 4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one are currently unknown. This compound may have a broad spectrum of biological activities, as suggested by the diverse biological activities of indole derivatives .
Mode of Action
For example, Tranexamic acid, a synthetic derivative of the amino acid lysine, is known to block lysine-binding sites of plasmin and elastase-derived plasminogen fragments .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For example, Tranexamic acid is frequently used in surgeries with high risk of blood loss such as cardiac, liver, vascular and large orthopedic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and a pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one include:
tert-Butyl carbamate: Another compound with an aminomethyl group and a carbamate structure.
Pyrido five-element aromatic ring compounds: These compounds share structural similarities and may have comparable biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(6-11)14-8-9(7-13)5-12(14)15/h2-4,6,9H,5,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAEMBHHJCAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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